molecular formula C13H14N6O2 B12181687 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide

Cat. No.: B12181687
M. Wt: 286.29 g/mol
InChI Key: YRRUSLYYNXUHMJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide is a complex organic compound with a unique structure that combines an indole core with a tetrazole ring and a methoxyethyl group

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide involves several steps, typically starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The tetrazole ring is then introduced through a cyclization reaction involving an azide and a nitrile. The final step involves the attachment of the methoxyethyl group through an alkylation reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methoxyethyl group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-6-carboxamide can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-3-carboxamide: This compound has a similar structure but with the carboxamide group at the 3-position of the indole ring.

    1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-5-carboxamide: This compound has the carboxamide group at the 5-position of the indole ring.

    1-(2-Methoxyethyl)-N-(2H-tetrazol-5-yl)-1H-indole-7-carboxamide: This compound has the carboxamide group at the 7-position of the indole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(2H-tetrazol-5-yl)indole-6-carboxamide

InChI

InChI=1S/C13H14N6O2/c1-21-7-6-19-5-4-9-2-3-10(8-11(9)19)12(20)14-13-15-17-18-16-13/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17,18,20)

InChI Key

YRRUSLYYNXUHMJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=NNN=N3

Origin of Product

United States

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